Nomegestrol Acetate (CAS 58652-20-3) is a potent, orally active progestogen derived from 19-norprogesterone, a class of steroids structurally related to the natural hormone progesterone. Its primary mechanism of action is as a highly selective agonist for the progesterone receptor, exhibiting strong antigonadotropic and antiestrogenic activity. Unlike many older, testosterone-derived progestins, Nomegestrol Acetate was specifically designed for high affinity to the progesterone receptor with minimal cross-reactivity with androgen, glucocorticoid, or mineralocorticoid receptors, which is a critical attribute for applications requiring a clean progestogenic effect. This selectivity, combined with a terminal half-life of approximately 50 hours after oral administration, makes it a key compound in hormonal therapy and contraceptive development.
Substituting Nomegestrol Acetate with other progestins, even those within the same generation or therapeutic class, is a critical procurement error that can fundamentally alter a product's clinical and metabolic profile. Unlike testosterone-derived progestins such as Levonorgestrel, Nomegestrol Acetate is specifically engineered for high selectivity to the progesterone receptor and lacks significant androgenic, estrogenic, or glucocorticoid activity. This targeted action results in a demonstrably different side-effect profile, particularly regarding metabolic neutrality and androgen-related effects (e.g., on skin or lipid levels). For instance, formulations using Levonorgestrel show a decrease in HDL cholesterol, while Nomegestrol Acetate formulations show essentially unchanged lipid profiles. Therefore, selecting a substitute based on progestational activity alone ignores these crucial, procurement-relevant differences in off-target effects that define the final product's safety, tolerability, and market differentiation.
Nomegestrol Acetate (NOMAC) demonstrates a highly selective and potent agonist profile at the human progesterone receptor (hPRB), crucial for its primary therapeutic effects. In transactivation assays, its potency was equivalent to the highly active progestin Levonorgestrel (LNG). Crucially, unlike LNG, which also displays potent androgenic activity, NOMAC is devoid of any agonistic activity at the human androgen (hAR), estrogen (hERα, hERβ), or glucocorticoid (hGR) receptors. This clean receptor profile contrasts sharply with Medroxyprogesterone Acetate (MPA), which is known to possess significant off-target glucocorticoid activity. The high selectivity of NOMAC ensures that its biological effects are mediated almost exclusively through the progesterone receptor, a key differentiator for applications where androgenic or glucocorticoid side effects are unacceptable.
| Evidence Dimension | Steroid Receptor Transactivation |
| Target Compound Data | Potent hPRB agonist; No agonistic activity at hAR, hERα, hERβ, or hGR. |
| Comparator Or Baseline | Levonorgestrel (LNG): Potent hPRB and hAR agonist. Medroxyprogesterone Acetate (MPA): Known hGR agonist. |
| Quantified Difference | Qualitatively different receptor activation profile: NOMAC is a selective PR agonist, while LNG is a PR/AR agonist and MPA has PR/GR activity. |
| Conditions | In vitro transactivation assays using Chinese hamster ovary (CHO) cells stably transfected with human steroid receptors (hPRB, hAR, hERα, hERβ, hGR). |
This evidence justifies selecting Nomegestrol Acetate for formulations where a pure progestogenic effect is required without the confounding androgenic or glucocorticoid side effects common to substitutes like Levonorgestrel or MPA.
In a head-to-head, randomized clinical study comparing combined oral contraceptives, the formulation containing Nomegestrol Acetate (NOMAC/E2) demonstrated superior metabolic neutrality over six cycles compared to the widely used Levonorgestrel formulation (LNG/EE). The NOMAC/E2 group showed essentially unchanged lipid profiles from baseline. In stark contrast, the LNG/EE group experienced a decrease in high-density lipoprotein (HDL) cholesterol and slight increases in low-density lipoprotein (LDL) cholesterol and triglycerides. Furthermore, the NOMAC/E2 formulation induced negligible changes in glucose and insulin parameters, whereas the LNG/EE group showed increases in these markers. This quantifiable difference in metabolic impact is a critical factor for long-term therapeutic applications.
| Evidence Dimension | Change in Lipid & Carbohydrate Metabolism Markers (6 Cycles) |
| Target Compound Data | Lipids: Essentially unchanged. Glucose/Insulin: Negligible changes from baseline. |
| Comparator Or Baseline | Levonorgestrel (LNG/EE): HDL decreased; LDL and triglycerides slightly increased. Glucose/Insulin parameters increased from baseline. |
| Quantified Difference | Statistically significant difference between treatment groups for glucose and insulin indices (p < 0.002); qualitative difference in lipid profile changes. |
| Conditions | Randomised, open-label, multi-centre trial in healthy women (n=121) comparing NOMAC/E2 (2.5 mg/1.5 mg) with LNG/EE (150 μg/30 μg) over six treatment cycles. |
For developers of long-term hormonal therapies, this evidence provides a strong rationale to procure Nomegestrol Acetate to formulate products with a significantly better metabolic safety profile than those using the common substitute Levonorgestrel.
Nomegestrol Acetate (NOMAC) exhibits a more potent anti-androgenic effect than progesterone and several other next-generation progestins. In a direct comparison of human androgen receptor (hAR) antagonism, NOMAC was found to be a more potent antagonist than progesterone, Dienogest (DNG), and Drospirenone (DRSP). Another study confirmed that NOMAC is a more potent AR antagonist than the well-known anti-androgen hydroxyflutamide (OHF) and progesterone. This potent anti-androgenic activity, combined with its lack of intrinsic androgenicity, distinguishes it from progestins like Levonorgestrel, which is an androgen receptor agonist. This property is highly relevant for formulations where mitigating androgenic effects is a key therapeutic goal.
| Evidence Dimension | Human Androgen Receptor (hAR) Antagonism Potency |
| Target Compound Data | Potent hAR antagonist. |
| Comparator Or Baseline | Progesterone, Drospirenone (DRSP), Dienogest (DNG): Less potent hAR antagonists. Levonorgestrel (LNG): hAR agonist (no antagonist activity). |
| Quantified Difference | Potency ranking for hAR antagonism: LNG (most potent) >> NOMAC > Progesterone > DNG > DRSP. |
| Conditions | In vitro transactivation assays using Chinese hamster ovary (CHO) cells stably transfected with human androgen receptor. |
This makes Nomegestrol Acetate the preferred compound for applications in contraception or HRT where a strong anti-androgenic effect (e.g., for treating acne or hirsutism) is a primary or secondary objective, a benefit not offered by less potent substitutes.
In a pooled analysis of two large, randomized clinical trials involving over 3,700 women, the oral contraceptive regimen with Nomegestrol Acetate (NOMAC/E2) resulted in a significantly different and often preferable bleeding profile compared to a standard Drospirenone regimen (DRSP/EE). Across all evaluated cycles (2-12), the frequency of absent scheduled bleeding was consistently and significantly higher for women using NOMAC/E2, ranging from 17.6% to 31.6%, compared to a range of only 3.4% to 5.8% for the DRSP/EE group (p<.0001). This higher rate of amenorrhea can be a desirable outcome for many users and represents a distinct clinical performance attribute.
| Evidence Dimension | Frequency of Absent Scheduled Bleeding (Amenorrhea) |
| Target Compound Data | 17.6% - 31.6% across cycles 2-12. |
| Comparator Or Baseline | Drospirenone/Ethinyl Estradiol (DRSP/EE): 3.4% - 5.8% across cycles 2-12. |
| Quantified Difference | Approximately 5 to 6-fold higher rate of amenorrhea compared to the DRSP/EE regimen. |
| Conditions | Pooled analysis of two pivotal open-label, randomized trials comparing NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4-day regimen (n=2835) and DRSP/EE (3 mg/30 μg) in a 21/7-day regimen (n=938). |
This evidence allows formulators to develop contraceptive products that can be marketed with the specific, evidence-backed benefit of a higher likelihood of amenorrhea, a key point of differentiation from drospirenone-based products.
The demonstrated neutrality of Nomegestrol Acetate on lipid and carbohydrate metabolism provides a direct advantage in developing oral contraceptives for long-term use. Unlike formulations with Levonorgestrel that can negatively impact metabolic markers, using Nomegestrol Acetate allows for the creation of products with a superior safety profile, a key differentiator in a competitive market and a significant benefit for patient populations concerned with metabolic health.
Leveraging its potent anti-androgenic activity, which is superior to that of Drospirenone and Progesterone, Nomegestrol Acetate is the indicated choice for hormone replacement or contraceptive formulations designed to also manage androgen-related conditions like acne or hirsutism. Its high selectivity ensures these benefits are achieved without introducing unwanted androgenic, glucocorticoid, or estrogenic effects.
For in vitro or in vivo studies investigating the specific pathways of the progesterone receptor, Nomegestrol Acetate is a more suitable tool than less selective progestins. Its lack of significant binding to androgen, estrogen, or glucocorticoid receptors ensures that observed effects can be confidently attributed to PR activation, eliminating confounding variables that would be present when using compounds like Levonorgestrel or Medroxyprogesterone Acetate.
The clinical evidence showing a significantly higher rate of amenorrhea compared to a Drospirenone-based regimen makes Nomegestrol Acetate the ideal progestin for products aimed at users who prefer fewer or no monthly bleeding episodes. This provides a clear, evidence-based marketing and clinical advantage for patient preference and adherence.
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